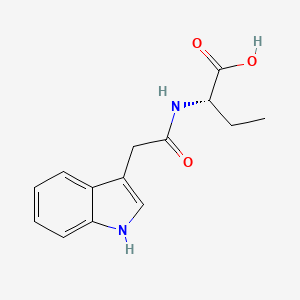
(S)-2-(2-(1H-Indol-3-yl)acetamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-2-(2-(1H-Indol-3-yl)acetamido)butanoic acid is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-(2-(1H-Indol-3-yl)acetamido)butanoic acid, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes an indole moiety, which is known for various biological activities. The presence of the acetamido group enhances its solubility and may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that new 3,4-substituted indole compounds were effective inhibitors of bacterial tryptophanyl-tRNA synthetase (WRS), suggesting their potential as antibiotic agents . The inhibition of WRS is crucial as it plays a vital role in protein synthesis in bacteria.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| This compound | Tryptophanyl-tRNA synthetase | Competitive | |
| 3,4-substituted indoles | Various bacterial strains | Broad-spectrum |
2. Anticancer Activity
Indole derivatives have also been studied for their anticancer properties. A recent investigation into related compounds demonstrated that certain indole-based structures exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of indole derivatives, it was found that compounds similar to this compound showed significant activity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The results indicated that these compounds could serve as potential leads for new anticancer therapies .
Table 2: Cytotoxicity Data against Cancer Cell Lines
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, which can disrupt normal cellular functions.
3. Inhibition of Enzymatic Activity
Indole derivatives have been shown to inhibit various enzymes involved in metabolic pathways in both microbial and cancer cells. For instance, the inhibition of tryptophanyl-tRNA synthetase not only affects protein synthesis but may also disrupt other metabolic processes essential for bacterial survival .
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H16N2O3/c1-2-11(14(18)19)16-13(17)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7H2,1H3,(H,16,17)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
AIFQUSUUOCUHHS-NSHDSACASA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CCC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















